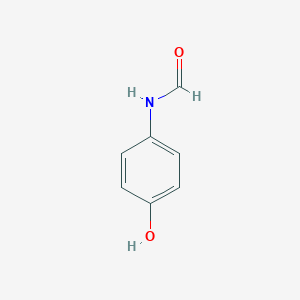

n-(4-Hydroxyphenyl)formamide

Overview

Description

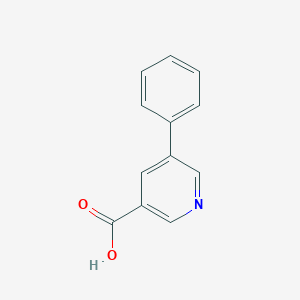

n-(4-Hydroxyphenyl)formamide, also known as 4-hydroxyphenylformamide, is a chemical compound with the molecular formula C7H7NO2 . It is used in various fields of chemistry and biology .

Molecular Structure Analysis

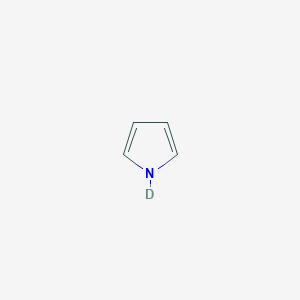

The molecular structure of this compound consists of a benzene ring attached to a formamide group . The InChI code for this compound is 1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) and its InChI key is LHMWHZXZMMLYKI-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 134-139°C . Its molecular weight is 137.14 .

Scientific Research Applications

Radical Scavenging Activity

N-(4-Hydroxyphenyl)formamide, along with related compounds, has been identified in marine-derived fungus extracts. These compounds, including N-[2-(4-hydroxyphenyl) acetyl]formamide, have exhibited significant radical scavenging activity, indicating potential applications in oxidative stress-related research and possibly in the development of antioxidant therapies (Xifeng et al., 2006).

Herbicidal Activity

Research on N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl] substituted formamide derivatives, designed and synthesized for potential herbicidal use, showed no significant herbicidal activities at tested concentrations. This highlights the complexity of designing effective agrochemicals based on formamide derivatives (Li Yuan-xiang, 2011).

Applications in Organic Synthesis

Formyloxyacetoxyphenylmethane, closely related to this compound, is recognized as a stable, water-tolerant N-formylating reagent for primary and secondary amines. Its ability to prepare a range of N-formamides and other derivatives under mild conditions highlights its utility in organic synthesis (Chapman et al., 2017).

Structural Analysis and Synthesis

Studies involving (4-methoxyphenyl)amine, a compound structurally similar to this compound, have led to advancements in the synthesis and structural analysis of various organic compounds, furthering the understanding of chemical synthesis and reaction mechanisms (Belova et al., 2017).

Conformational Analysis

Conformational analysis studies have focused on formamide and its derivatives to understand stable molecular structures. This is crucial in fields like biochemistry, where molecular structure influences function and reactivity (Walther, 1987).

Environmental and Green Chemistry Applications

Research on formamides, including N-formylmorpholine, highlights their role as green solvents in the synthesis of organic compounds. Their chemical stability and non-toxic nature make them suitable for environmentally-friendly chemical processes (Ghasemi, 2018).

Nanocomposite Material Development

N-(2-Hydroxyethyl)formamide, a related formamide derivative, has been used in preparing thermoplastic starch/montmorillonite nanocomposite, indicating potential applications in materials science, particularly in developing new materials with enhanced physical properties (Dai et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

N-(4-Hydroxyphenyl)formamide is a chemical compound with the molecular formula C7H7NO2

Mode of Action

It’s known that the compound can be functionalized with various groups, such as acryloyl, methacryloyl, allyl, propargyl, and cyanate . These functional groups can potentially interact with biological targets, but the specific interactions and resulting changes are not clearly defined. More research is needed to elucidate these mechanisms.

Biochemical Pathways

It’s known that the compound can be functionalized and undergo thermal curing , but the downstream effects of these processes on biochemical pathways are not clearly defined

Pharmacokinetics

The compound has a molecular weight of 137.14 , which may influence its bioavailability.

Biochemical Analysis

Biochemical Properties

N-(4-Hydroxyphenyl)formamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme formamidase, which catalyzes the hydrolysis of formamide to formic acid and ammonia. This interaction is crucial for the utilization of this compound as a nitrogen source in metabolic processes . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various biochemical reactions.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in nitrogen metabolism, leading to changes in cellular growth and proliferation . Moreover, it can impact cellular metabolism by serving as a nitrogen source, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to formamidase, leading to the hydrolysis of this compound into formic acid and ammonia. This reaction is essential for the compound’s role as a nitrogen source. Additionally, this compound can inhibit or activate certain enzymes, thereby modulating various biochemical pathways. Changes in gene expression are also observed, which further elucidates the compound’s molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular growth and metabolism by providing a nitrogen source. At high doses, this compound may exhibit toxic or adverse effects, such as cellular stress and apoptosis . Threshold effects are observed, indicating that there is an optimal dosage range for the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nitrogen metabolism. It interacts with enzymes such as formamidase, which catalyzes its hydrolysis into formic acid and ammonia. These products are then utilized in various metabolic processes, including the synthesis of amino acids and nucleotides . The compound’s role in metabolic pathways highlights its importance in maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake and localization within the cell. This compound can accumulate in certain cellular compartments, influencing its overall activity and function . The distribution of the compound is crucial for its effective utilization in biochemical processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s role in various biochemical reactions and metabolic pathways

properties

IUPAC Name |

N-(4-hydroxyphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMWHZXZMMLYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303433 | |

| Record name | n-(4-hydroxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1693-39-6 | |

| Record name | 1693-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-hydroxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(4-Hydroxyphenyl)formamide in the context of the provided research papers?

A1: this compound is identified as a key product in the ruthenium(III)-catalyzed oxidation of 4-(3-hydroxy phenylamino)-4-oxobutanoic acid by hexacyanoferrate(III) in an alkaline medium []. This finding sheds light on the compound's role as a potential marker for the studied reaction and its potential applications in related chemical processes.

Q2: Could you elaborate on the reaction mechanism leading to the formation of this compound as described in the research?

A2: The study [] proposes a mechanism involving the formation of a complex between ruthenium(III) and the deprotonated form of 4-(3-hydroxy phenylamino)-4-oxobutanoic acid in the presence of hydroxide ions. This complex then undergoes a series of electron transfer steps facilitated by hexacyanoferrate(III), ultimately leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This cleavage results in the formation of this compound and malonic acid as the main oxidative products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)

![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)